Chlorpheniramine

Descripción

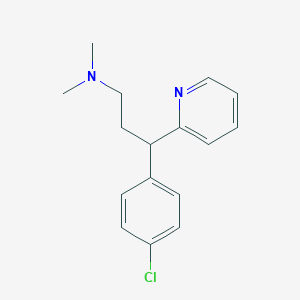

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022804 | |

| Record name | Chlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142 °C @ 1.0 MM HG | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

OILY LIQUID | |

CAS No. |

132-22-9, 113-92-8 | |

| Record name | (±)-Chlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpheniramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorpheniramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENIRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 135 °C | |

| Record name | Chlorpheniramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Chlorpheniramine on Histamine H1 Receptors

Executive Summary: Chlorpheniramine is a first-generation alkylamine antihistamine that has been in clinical use for decades to treat allergic conditions.[1][2] Its primary mechanism of action is potent, competitive, and reversible antagonism at the histamine (B1213489) H1 receptor (H1R). More specifically, this compound functions as an inverse agonist, a mechanism that involves stabilizing the inactive conformation of the H1 receptor.[1] This action not only prevents histamine binding but also reduces the receptor's basal, constitutive activity, thereby inhibiting the downstream Gq/11-mediated signaling cascade that leads to allergic symptoms. This guide provides a detailed examination of this mechanism, supported by quantitative binding data, experimental protocols, and visualizations of the relevant biological and methodological pathways.

The Histamine H1 Receptor and the Concept of Inverse Agonism

The histamine H1 receptor is a Class A G-protein coupled receptor (GPCR) that plays a central role in mediating Type 1 hypersensitivity reactions.[3] Like many GPCRs, the H1 receptor can exist in an equilibrium between an inactive conformation (R) and an active conformation (R).[4] In the absence of a ligand, a small fraction of the receptor population spontaneously adopts the active R state, leading to a low level of basal or constitutive signaling.[4]

-

Agonists (like histamine) preferentially bind to and stabilize the active R* state, shifting the equilibrium towards R* and triggering a robust downstream signal.

-

Neutral Antagonists bind equally to both R and R* states. They do not alter the basal activity but block agonists from binding.

-

Inverse Agonists (like this compound) preferentially bind to and stabilize the inactive R state. This shifts the equilibrium away from R*, blocking agonist binding and reducing the receptor's constitutive activity below its basal level.[1][4]

All H1 antihistamines that have been examined to date have demonstrated inverse agonist properties.[4]

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of chlorpheniramine in vivo

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the in-vivo pharmacokinetics (PK) and pharmacodynamics (PD) of chlorpheniramine (CPM), a first-generation H1-antihistamine. It synthesizes data from various in-vivo studies, outlines common experimental methodologies, and illustrates key pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive tissue distribution, significant metabolism, and a relatively long elimination half-life. However, there is considerable variability depending on the species, route of administration, and formulation.[1]

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours (Tmax).[1] The oral bioavailability is moderate, ranging from 25% to 50% in humans, which is attributed to substantial first-pass metabolism in the gut and liver.[1][2][3][4] Intravenous (IV) administration bypasses this first-pass effect, resulting in complete systemic bioavailability.[1] Other routes, such as intranasal and buccal, have been explored and show faster absorption and partial avoidance of hepatic first-pass metabolism.[1][4]

Distribution

This compound is lipophilic, allowing it to cross the blood-brain barrier, which contributes to its sedative effects.[1] It has a large apparent volume of distribution (Vd) of approximately 7.0 L/kg in children, indicating extensive tissue distribution.[5] Protein binding in plasma is around 72%.[3]

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the predominant enzyme involved.[1] The main metabolic pathways are sequential N-demethylation to form monodesmethylthis compound (DCPM) and didesmethylthis compound, which are the primary metabolites.[6] The pharmacokinetics of the metabolites can be stereoselective.[7] Studies in extensive and poor metabolizers (based on CYP2D6 phenotype) show differences in H1-receptor occupancy, suggesting a role for CYP2D6 in the formation of a potent active metabolite.[8][9]

Excretion

The parent drug and its metabolites are primarily excreted by the kidneys.[3][6] The elimination half-life (t½) in adults is long, ranging from approximately 14 to 43 hours.[3][10] In children, the half-life is shorter, with a mean of about 13.1 hours.[5] Elimination kinetics are influenced by factors such as age, renal function, urinary pH, and urine flow rate.[6][11] The excretion rate of this compound and its demethylated metabolites decreases as urine pH increases and urine flow rate decreases.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) | Reference(s) |

| Immediate-Release | 4 mg | 5.7 | 2.2 | 57.9 | ~20 | 25-50 | [1] |

| Oral Solution | 10 mg | - | 2.8 (mean) | - | 28 (mean) | 34-59 | [2][12] |

| Tablets | 8 mg | - | 2.8 (mean) | - | 28 (mean) | 25-44 | [2][12] |

| Controlled-Release | - | 25.9-32.5 | 3.9-8.4 | 837-1,202 | - | - | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Other Routes)

| Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |

| Intravenous (IV) Bolus | 5 mg | - | - | - | 22-23 | [2][12] |

| Intranasal (0.4%) | - | - | 0.25-3.0 | - | - | [1] |

| Buccal Mucoadhesive | 4 mg | 6.2 | 3.3 | 85.0 | - | [1] |

Table 3: Interspecies Comparison of this compound Pharmacokinetic Parameters

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference(s) |

| Dog | IV | - | - | - | 1.7 | - | [13] |

| Dog | Oral | 50-200 mg | - | - | - | 9.4-39.4 | [13] |

| Dog (Beagle) | Intranasal | 14 mg | ~472 | 0.083 | - | - | [1] |

| Horse (Thoroughbred) | IV | - | - | - | ~2.7 | - | [1] |

| Horse (Thoroughbred) | Oral | - | - | 1 | - | ~38 | [1] |

| Swine | IV | 0.1 mg/kg | - | - | 1.3-2.6 | - | [14] |

| Swine | Oral | - | - | - | - | 2.4-22 | [14] |

| Sheep | IV | 0.1 mg/kg | - | - | 1.3-2.6 | - | [14] |

| Rat | Oral | 20 mg/kg | - | - | - | - | [7] |

Pharmacodynamics

Mechanism of Action

This compound's primary mechanism of action is as a potent inverse agonist at the histamine (B1213489) H1 receptor.[1][3] In allergic reactions, histamine is released from mast cells and binds to H1 receptors, initiating a cascade that leads to symptoms like increased vascular permeability, vasodilation, and sensory nerve stimulation.[15][16] By competitively binding to H1 receptors, this compound prevents histamine from binding and exerting its effects, thereby providing relief from allergic symptoms.[16] The dextrorotatory stereoisomer, dexthis compound (B1670334), is the more active enantiomer, exhibiting a significantly higher binding affinity for the H1 receptor than the levorotatory isomer.[3]

Caption: Primary mechanism of this compound as an H1 receptor antagonist.

Other Receptor Activity and Signaling Pathways

In addition to its primary activity, this compound exhibits other pharmacological effects:

-

Anticholinergic Activity: It possesses weak anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors, which can contribute to side effects like dry mouth.[3][16]

-

Serotonin (B10506) Reuptake Inhibition: this compound has been found to act as a serotonin reuptake inhibitor, though its affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters is weak.[3][15]

-

NF-κB Pathway: In human nasal epithelial cells, histamine can inhibit CREB phosphorylation, leading to decreased aquaporin 5 (AQP5) expression via activation of the NF-κB pathway. This compound can attenuate this effect by suppressing NF-κB activation, suggesting an anti-inflammatory mechanism beyond H1-receptor antagonism.[17]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The relationship between this compound plasma concentration and its pharmacodynamic effect is not always straightforward. One study found that plasma concentrations did not perfectly predict H1-receptor occupancy.[8][9] In extensive metabolizers (via CYP2D6), over 80% of H1-receptors were occupied for 12 hours post-dose, while in poor metabolizers, over 60% occupancy was observed from 12 to 30 hours, even after plasma concentrations had fallen significantly.[8][9] This suggests that active metabolites may contribute significantly to the overall antihistaminic effect.[8]

Experimental Protocols & Methodologies

The characterization of this compound's PK/PD profile relies on robust in-vivo and in-vitro experimental designs and sensitive bioanalytical methods.

In-Vivo Pharmacokinetic Studies

-

Study Design: A common approach for bioavailability and bioequivalence studies in humans is the open, randomized, two-period crossover design with an adequate washout period (e.g., 2 weeks) between administrations of test and reference formulations.[18] Animal studies also employ intravenous and oral administration to determine absolute bioavailability and assess first-pass metabolism.[7][13]

-

Subjects: Studies are conducted in healthy adult volunteers or specific patient populations (e.g., children with allergic rhinitis).[5][18] Animal models include rats, dogs, horses, and rabbits, among others.[1][7][14]

-

Sample Collection: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis. For excretion studies, urine is collected over extended periods (e.g., 48 hours or longer).[2][5]

Caption: A generalized workflow for a clinical pharmacokinetic study.

Bioanalytical Methods for Plasma Concentration

Accurate quantification of this compound in plasma is critical for PK studies. Due to low therapeutic concentrations, highly sensitive methods are required.[19]

-

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is a widely used, sensitive, and robust method.[18] Other methods include HPLC with UV detection, gas-liquid chromatography (GLC) with a nitrogen-sensitive detector, and LC with single quadrupole mass spectrometry.[2][19][20][21]

-

Sample Preparation: A liquid-liquid extraction (LLE) step is typically employed to isolate this compound and an internal standard (e.g., brompheniramine) from the plasma matrix. A common extraction solvent mixture is diethyl ether-dichloromethane.[18] Magnetic dispersive solid-phase extraction has also been developed as an alternative.[22]

-

Chromatography: Reverse-phase columns (e.g., C8 or C18) are used for separation. A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is common.[18]

-

Validation: The method must be validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines. A typical linear calibration curve ranges from 0.05 to 10 ng/mL.[18]

In-Vitro and In-Situ Models

To investigate specific aspects of absorption and metabolism without the complexity of a full in-vivo system, various models are used:

-

In-Situ Intestinal Loop Model (Rat): This model is used to study intestinal absorption and metabolism in a living animal while isolating a segment of the intestine. It helps differentiate between intestinal and hepatic first-pass metabolism.[7]

-

In-Vitro Everted Sac Model (Rat): This technique involves everting a segment of the small intestine and filling it with a buffer. The sac is then incubated in a solution containing the drug to study its transport across the intestinal wall.[7] These models have been used to show that the intestinal absorption of this compound is not stereoselective and is not significantly affected by P-glycoprotein or CYP450 modulators.[7]

Caption: The primary metabolic pathway of this compound via N-demethylation.

References

- 1. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]

- 2. Pharmacokinetics of this compound after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on this compound maleate (various species): a review [frontiersin.org]

- 5. Urinary excretion of this compound and its metabolites in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal absorption and metabolism of this compound enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound plasma concentration and histamine H1-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics of this compound | Semantic Scholar [semanticscholar.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound. II. Effect of the first-pass metabolism on the oral bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "PHARMACOKINETIC EVALUATION OF this compound MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]

- 15. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 17. This compound attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of this compound in human plasma by HPLC-ESI-MS/MS: application to a dexthis compound comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Simple and sensitive method for the determination of this compound maleate in human plasma using liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Trace determination of this compound in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]

The Dawn of Allergy Relief: A Technical History of Chlorpheniramine's Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic treatment of allergic conditions for over seven decades. This technical guide provides a comprehensive historical account of its discovery and the evolution of its chemical synthesis. We delve into the pioneering work that led to its development, detail the experimental protocols of its initial synthesis, and present key quantitative data. Furthermore, this guide elucidates the molecular mechanism of action through a detailed exploration of the H1 receptor signaling pathway. This document serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the legacy and enduring relevance of this important therapeutic agent.

A Historical Perspective: The Quest for Histamine (B1213489) Antagonists

The journey to the discovery of this compound is rooted in the broader scientific effort to understand and counteract the physiological effects of histamine. The early 20th century saw the identification of histamine as a key mediator of allergic reactions, prompting a search for compounds that could block its activity.[1][2] The 1930s marked the beginning of antihistamine development, with the discovery of the first compounds exhibiting such properties.[3] This era of research was characterized by the synthesis and evaluation of numerous molecules, leading to the introduction of the first clinically useful antihistamines in the 1940s.[3][4]

This compound emerged from this intensive period of pharmaceutical innovation. Patented in 1948 by Nathan Sperber and his colleagues at the Schering Corporation, it represented a significant advancement in the field.[5][6][7] Introduced into medical use in 1949, this compound offered a potent and effective treatment for the symptoms of allergic rhinitis and other allergic conditions.[5][6][7] Its development was a testament to the growing understanding of structure-activity relationships in medicinal chemistry.

The Original Synthesis: A Step-by-Step Experimental Protocol

The initial synthesis of this compound, as detailed in U.S. Patent 2,567,245, laid the groundwork for its production.[3] The core of this process involves the formation of a key intermediate, γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-chlorophenyl(2-pyridyl)acetonitrile

-

Reactants: 4-chlorophenylacetonitrile and 2-chloropyridine (B119429).

-

Reagent: Sodium amide (NaNH₂).

-

Procedure: 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of sodium amide. The sodium amide acts as a strong base to deprotonate the α-carbon of the 4-chlorophenylacetonitrile, creating a nucleophile that then attacks the 2-chloropyridine.[8]

-

Note: This reaction forms the carbon skeleton of the final compound.

Step 2: Synthesis of γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine

-

Reactant: 4-chlorophenyl(2-pyridyl)acetonitrile (from Step 1).

-

Reagent: 2-dimethylaminoethylchloride and sodium amide.

-

Procedure: The intermediate from Step 1 is alkylated with 2-dimethylaminoethylchloride in the presence of sodium amide.[8] The sodium amide again serves as a base to deprotonate the α-carbon, allowing for the addition of the dimethylaminoethyl group.

Step 3: Hydrolysis and Decarboxylation to this compound

-

Reactant: γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine (from Step 2).

-

Procedure: The nitrile group of the intermediate from Step 2 is subjected to hydrolysis and decarboxylation to yield the final this compound base.[8] This is typically achieved by heating in the presence of a strong acid, such as sulfuric acid.[3]

Step 4: Formation of this compound Maleate (B1232345)

-

Reactant: this compound base (from Step 3).

-

Reagent: Maleic acid.

-

Procedure: The this compound free base is reacted with maleic acid in a suitable solvent to form the more stable and water-soluble maleate salt, which is the form commonly used in pharmaceutical preparations.

Quantitative Data from Early Syntheses

The following tables summarize the key quantitative data reported in early publications and patents related to the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Reference |

| This compound | C₁₆H₁₉ClN₂ | 274.79 | - | 142 | [9] |

| This compound Maleate | C₂₀H₂₃ClN₂O₄ | 390.86 | 130-135 | - | [9] |

| Synthesis Step | Reactants | Product | Yield (%) | Reference |

| Step 1 | 4-chlorophenylacetonitrile, 2-chloropyridine | 4-chlorophenyl(2-pyridyl)acetonitrile | Not specified in early patents | [8] |

| Step 2 | 4-chlorophenyl(2-pyridyl)acetonitrile, 2-dimethylaminoethylchloride | γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | Not specified in early patents | [8] |

| Step 3 | γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine | This compound | Not specified in early patents | [8] |

Visualizing the Synthesis and Mechanism of Action

Synthesis Workflow

The following diagram illustrates the key steps in the original synthesis of this compound.

Caption: The original synthetic pathway of this compound.

H1 Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The diagram below outlines the signaling cascade that is inhibited by this compound.

Caption: The H1 receptor signaling cascade and its inhibition.

Conclusion

The discovery and synthesis of this compound represent a pivotal moment in the history of allergy treatment. The innovative synthetic chemistry pioneered by Sperber and his team provided a scalable method for producing a highly effective antihistamine that has benefited millions worldwide. Understanding the historical context, the intricacies of its synthesis, and its mechanism of action at the molecular level provides a comprehensive picture of this enduring therapeutic agent. This guide serves as a technical resource to appreciate the scientific journey of this compound, from its conception in the laboratory to its lasting impact in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of Protein Kinase Cδ/Extracellular Signal-regulated Kinase/Poly(ADP-ribose) Polymerase-1 (PARP-1) Signaling Pathway in Histamine-induced Up-regulation of Histamine H1 Receptor Gene Expression in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2567245A - Aryl-(2-pyridyl)-amino alkanes and their production - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Airway Epithelial NF-κB Activation Promotes Allergic Sensitization to an Innocuous Inhaled Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]

- 7. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 9. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemical Dichotomy of Chlorpheniramine: A Technical Guide to the Biological Activities of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine, a first-generation H1-receptor antagonist, has been a cornerstone in the symptomatic treatment of allergic conditions for decades. As a chiral molecule, it exists as two enantiomers: dexthis compound (B1670334) ((+)-S-chlorpheniramine) and levthis compound ((-)-R-chlorpheniramine). This technical guide provides an in-depth analysis of the distinct biological activities of these enantiomers, focusing on their receptor binding affinity, functional activity, pharmacokinetic profiles, and in vivo efficacy. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and a clear presentation of quantitative data to facilitate further investigation and drug development efforts.

Introduction

The principle of stereoselectivity in pharmacology dictates that enantiomers of a chiral drug can exhibit profound differences in their biological activities. This is primarily due to the three-dimensional nature of drug-receptor interactions. This compound serves as a classic example of this principle, where the therapeutic antihistaminic effects are predominantly attributed to one of its enantiomers. This guide will dissect the pharmacological profiles of dexthis compound and levthis compound, providing a robust dataset for comparative analysis.

Receptor Binding Affinity

The primary mechanism of action for this compound is the blockade of the histamine (B1213489) H1 receptor. Radioligand binding assays are instrumental in quantifying the affinity of each enantiomer for this receptor.

Histamine H1 Receptor

Studies have consistently demonstrated that dexthis compound possesses a significantly higher affinity for the histamine H1 receptor compared to levthis compound. This stereoselectivity is the fundamental basis for the differing antihistaminic potency of the two enantiomers.

Table 1: Histamine H1 Receptor Binding Affinities (Ki) of this compound Enantiomers

| Enantiomer | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| Dexthis compound | Human Histamine H1 | [3H]Mepyramine | Human cloned H1 receptor | 2.67 - 4.81 | |

| Levthis compound | Human Histamine H1 | [3H]Mepyramine | Human cloned H1 receptor | 211 - 361 |

Off-Target Binding: Muscarinic Receptors

First-generation antihistamines are known for their anticholinergic side effects, which are mediated by their affinity for muscarinic acetylcholine (B1216132) receptors. Both enantiomers of this compound exhibit weak affinity for these receptors.

Table 2: Muscarinic Acetylcholine Receptor Binding Affinities (Ki) of this compound Enantiomers

| Enantiomer | Receptor | Tissue | Ki (µM) | Reference |

| Dexthis compound | Muscarinic Acetylcholine | Rat brain | 20 - 30 | |

| Levthis compound | Muscarinic Acetylcholine | Rat brain | 40 - 50 |

Functional Activity

Functional assays measure the ability of a ligand to elicit a cellular response following receptor binding. For H1 receptor antagonists, these assays typically quantify the inhibition of histamine-induced signaling.

Histamine H1 Receptor-Mediated Calcium Flux

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the this compound enantiomers are stereoselective, leading to different plasma concentrations and durations of action.

Human Pharmacokinetics

In humans, dexthis compound is cleared more slowly than levthis compound, resulting in a higher systemic exposure. This is primarily due to stereoselective metabolism by the cytochrome P450 enzyme CYP2D6.

Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Oral Administration)

| Parameter | Dexthis compound ((S)-(+)-enantiomer) | Levthis compound ((R)-(-)-enantiomer) | Reference |

| Cmax (ng/mL) | 12.55 ± 1.51 | 5.38 ± 0.44 | |

| Oral Clearance (CLoral) (L/h/kg) | 0.49 ± 0.08 | 1.07 ± 0.15 | |

| Elimination Half-life (t1/2) (h) | 18.0 ± 2.0 | - |

Rat Pharmacokinetics

Similar stereoselectivity in pharmacokinetics is observed in rats, with dexthis compound exhibiting a higher area under the curve (AUC) compared to levthis compound.

Table 4: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Oral Administration)

| Parameter | Dexthis compound ((+)-S-enantiomer) | Levthis compound ((-)-R-enantiomer) | Reference |

| AUC | Higher | Lower |

In Vivo Efficacy

Animal models are crucial for evaluating the antihistaminic efficacy of compounds in a physiological setting.

Histamine-Induced Bronchoconstriction in Guinea Pigs

The guinea pig model of histamine-induced bronchoconstriction is a standard preclinical assay for assessing the in vivo potency of H1 antihistamines. Dexthis compound has been shown to be a potent inhibitor of this response.

Table 5: In Vivo Efficacy of Dexthis compound in Guinea Pigs

| Model | Endpoint | ED50 (µg/kg, i.v.) | Reference |

| Histamine-Induced Bronchoconstriction | Inhibition of bronchoconstrictor reaction | 4.1 |

Direct comparative in vivo efficacy studies with quantitative endpoints for levthis compound are not extensively reported in the available literature. However, based on its significantly lower receptor affinity, its in vivo antihistaminic activity is expected to be substantially lower than that of dexthis compound.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to the histamine H1 receptor.

-

Materials:

-

Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine.

-

Test compounds: Dexthis compound and levthis compound.

-

Non-specific binding control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of concentrations of the test compounds.

-

Add the membrane preparation, [3H]mepyramine (at a concentration near its Kd), and the test compounds or buffer to the wells.

-

Incubate at room temperature (25°C) for 60-240 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Histamine-Induced Calcium Flux Assay

This protocol describes a cell-based functional assay to measure the inhibition of histamine-induced calcium mobilization.

-

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing the human histamine H1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Histamine.

-

Test compounds: Dexthis compound and levthis compound.

-

Fluorescence plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test compounds.

-

Add a fixed concentration of histamine (typically the EC80) to stimulate the cells.

-

Immediately measure the fluorescence intensity over time using the plate reader.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the histamine response for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Signaling Pathways

Dexthis compound and levthis compound act as inverse agonists at the histamine H1 receptor, blocking the downstream signaling cascade initiated by histamine.

Conclusion

The biological activity of this compound is markedly stereoselective, with dexthis compound being the predominantly active enantiomer responsible for the therapeutic antihistaminic effects. This is evident from its significantly higher binding affinity for the histamine H1 receptor and its slower in vivo clearance compared to levthis compound. This technical guide provides a comprehensive overview of the available data and detailed experimental protocols to aid researchers in the continued exploration of the pharmacology of this compound enantiomers and the development of new, more selective therapeutic agents.

Chlorpheniramine: A First-Generation Antihistamine with Selective Serotonin Reuptake Inhibitor Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chlorpheniramine, a first-generation alkylamine antihistamine, has been widely utilized for the symptomatic relief of allergic conditions for decades. Beyond its well-established histamine (B1213489) H1 receptor antagonism, a growing body of evidence reveals its significant activity as a selective serotonin (B10506) reuptake inhibitor (SSRI). This technical guide provides a comprehensive analysis of this compound's pharmacological profile at the serotonin transporter (SERT), presenting quantitative binding affinity data, detailing key experimental methodologies, and elucidating its impact on serotonergic signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of established drugs and the exploration of novel therapeutic applications for this compound based on its SSRI activity.

Introduction

The serendipitous discovery of the antidepressant properties of drugs initially developed for other indications has been a recurring theme in psychopharmacology. This compound, a compound available over-the-counter for allergy and cold symptoms, presents a compelling case for such pharmacological repurposing. Early observations and subsequent preclinical and clinical research have highlighted its capacity to modulate the serotonin system, primarily through the inhibition of the serotonin transporter (SERT).[1] This dual activity as both an antihistamine and a weak SSRI suggests potential therapeutic applications in conditions where both histaminergic and serotonergic systems are implicated, such as pruritus with underlying anxiety or depression.[1] This guide aims to consolidate the existing technical data on this compound's SSRI properties to facilitate further research and development.

Pharmacological Profile: Binding Affinity and Selectivity

This compound's interaction with monoamine transporters has been quantified in several key studies. The primary mechanism underlying its SSRI effect is its binding affinity for the serotonin transporter (SERT).

Quantitative Binding Affinity Data

The binding affinities of this compound and a selection of established SSRIs for the human serotonin (hSERT), norepinephrine (B1679862) (hNET), and dopamine (B1211576) (hDAT) transporters, as well as the histamine H1 receptor, are summarized in Table 1. The data are presented as inhibitor constant (Ki) values, where a lower Ki indicates a higher binding affinity.

| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | H1 Receptor Ki (nM) |

| This compound | 15.2 [2][3] | 1440 | 1060 | ~2.5 |

| Fluoxetine | 1.1 | 260 | 2000 | 110 |

| Sertraline | 0.29 | 420 | 25 | 3300 |

| Paroxetine | 0.1 | 40 | 260 | >10000 |

| Fluvoxamine | 2.1 | 630 | 5900 | 1000 |

| Citalopram | 1.6 | 4000 | >10000 | >10000 |

Data for established SSRIs are compiled from various pharmacological sources for comparative purposes.

As evidenced by the data, this compound exhibits a moderate affinity for the serotonin transporter, with a Ki value of 15.2 nM.[2][3] Its affinity for the norepinephrine and dopamine transporters is significantly lower, indicating a degree of selectivity for SERT over the other monoamine transporters.[2][3] However, it is crucial to note its high affinity for the histamine H1 receptor, which is consistent with its primary classification as an antihistamine.

Key Experimental Methodologies

The quantitative data presented above were generated through specific and rigorous experimental protocols. This section details the methodologies employed in the seminal studies that characterized this compound's interaction with the serotonin transporter.

Radioligand Binding Assays for Monoamine Transporters

The binding affinities of this compound for human monoamine transporters were determined using radioligand binding assays with membrane preparations from HEK-293 cells stably expressing the respective transporters. The following protocol is based on the methodology described by Tatsumi et al. (1997).[2][3]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining Ki values using radioligand binding assays.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells were stably transfected with the cDNA for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). Cells were cultured to confluence, harvested, and homogenized in a cold buffer. The homogenate was subjected to centrifugation to pellet the cell membranes, which were then resuspended in the assay buffer.

-

Binding Assay: The membrane preparations were incubated with a specific radioligand (e.g., [3H]citalopram for hSERT) and varying concentrations of this compound. The incubation was carried out at a controlled temperature (e.g., 25°C) to reach equilibrium.

-

Separation and Quantification: The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters were then washed with cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The data were analyzed to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). The inhibitor constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Serotonin Measurement

The effect of this compound on extracellular serotonin levels in the brain has been investigated using in vivo microdialysis in animal models. The following protocol is based on the study by Miyata et al. (2011), which was conducted in mice.[4][5]

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure extracellular serotonin.

-

Surgical Procedure: Mice were anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe was surgically implanted into the medial prefrontal cortex (mPFC).

-

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the intraperitoneal (i.p.) administration of this compound or a vehicle control.[4][5]

-

Neurochemical Analysis: The concentration of serotonin in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The serotonin levels in the post-administration samples were expressed as a percentage of the baseline levels to determine the effect of this compound on extracellular serotonin concentrations. Studies have shown that this compound administration leads to a dose-dependent increase in extracellular 5-HT levels in the mPFC.[4][5]

Impact on Serotonergic Signaling Pathways

The inhibition of SERT by this compound leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This primary action initiates a cascade of downstream signaling events.

Signaling Pathway: SERT Inhibition by this compound

Caption: this compound blocks SERT, increasing synaptic serotonin and modulating postsynaptic signaling.

-

Increased Synaptic Serotonin: By blocking SERT, this compound prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence and higher concentration of serotonin in the synapse.

-

Postsynaptic Receptor Activation: The elevated synaptic serotonin levels result in increased activation of postsynaptic serotonin receptors, such as the 5-HT1A receptor.[6]

-

Downstream Signaling Cascades: Activation of 5-HT1A receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[7][8]

-

Nrf2-BDNF Signaling Pathway: Preclinical studies suggest that the antidepressant and anxiolytic-like effects of this compound may be mediated through the upregulation of the Nrf2-BDNF signaling pathway, which is involved in neuroprotection and neurogenesis.[9][10]

Clinical Implications and Future Directions

The SSRI properties of this compound, although weaker than those of classical antidepressants, have potential clinical implications.

-

Panic Disorder: There are clinical reports suggesting that this compound may be effective in the treatment of panic disorder.[11][12][13][14] This effect is likely attributable to its serotonergic activity. However, large-scale, placebo-controlled clinical trials are needed to establish its efficacy and safety for this indication.

-

Anxiolytic and Antidepressant Effects: The anxiolytic-like and antidepressant-like effects observed in animal models suggest that this compound could be beneficial for patients with anxiety and depressive symptoms, particularly when co-occurring with allergic conditions.[4][5]

-

Drug Repurposing: The existing safety profile of this compound as an over-the-counter medication makes it an attractive candidate for drug repurposing. Further investigation into its efficacy as a primary or adjunctive treatment for mild to moderate depression or anxiety disorders is warranted.

-

Considerations: It is important to consider that the potent antihistaminergic effects of this compound can cause sedation and other side effects, which may limit its utility as a standalone antidepressant for some individuals.[15]

Conclusion

This compound possesses a unique pharmacological profile, acting as both a potent histamine H1 receptor antagonist and a selective serotonin reuptake inhibitor. Its affinity for the serotonin transporter, while moderate, is sufficient to elicit measurable effects on the serotonin system, as demonstrated by in vitro binding assays and in vivo microdialysis studies. The detailed experimental methodologies provided in this guide offer a foundation for researchers to build upon in further exploring the serotonergic properties of this compound and its potential for novel therapeutic applications. Future research should focus on well-controlled clinical trials to definitively establish its efficacy in psychiatric disorders and to further elucidate the downstream molecular mechanisms underlying its effects on the central nervous system. This in-depth understanding is crucial for the successful repurposing of this long-established drug for new therapeutic roles.

References

- 1. This compound, selective serotonin-reuptake inhibitors (SSRIs) and over-the-counter (OTC) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. This compound exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of the brain serotonergic system in the locomotor stimulant effects of this compound in Wistar rats: implication of postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia [frontiersin.org]

- 9. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by this compound via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by this compound via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Panic disorder treated with the antihistamine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PANIC DISORDER TREATED WITH THE ANTIHISTAMINE this compound | Semantic Scholar [semanticscholar.org]

- 14. Panic disorder treated with the antihistamine this compound. | Semantic Scholar [semanticscholar.org]

- 15. Functional neuroimaging of cognition impaired by a classical antihistamine, d-chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

Chlorpheniramine's Role in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (CPM), a first-generation antihistamine, has long been utilized for its therapeutic effects in allergic conditions. However, its ability to readily cross the blood-brain barrier has made it a significant tool and subject of study in neuroscience research.[1][2] This technical guide provides a comprehensive overview of this compound's mechanisms of action within the central nervous system (CNS), its impact on various neurotransmitter systems, and its application in preclinical and clinical neuroscience studies. We delve into detailed experimental protocols, present quantitative data from key studies in structured tables, and provide visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its multifaceted role. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the neurobiological effects of this compound and other centrally-acting compounds.

Introduction

This compound primarily functions as a potent inverse agonist of the histamine (B1213489) H1 receptor.[3] Unlike second-generation antihistamines, its lipophilic nature allows for significant penetration of the blood-brain barrier, leading to a range of central effects.[2][4] These effects, most notably sedation and cognitive impairment, are a direct consequence of its antagonism of histamine's role in arousal and wakefulness, which is mediated by histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus.[5][6] Beyond its well-documented impact on the histaminergic system, research has revealed that this compound also interacts with other neurotransmitter systems, including serotonergic and dopaminergic pathways, adding layers of complexity to its neuropharmacological profile.[7][8][9] This guide will explore these interactions in detail, providing a foundational understanding for future neuroscience research.

Mechanisms of Action in the Central Nervous System

This compound's primary mechanism of action in the CNS is the blockade of histamine H1 receptors.[1] Histamine, a key neurotransmitter, plays a crucial role in promoting wakefulness and alertness.[10] By competitively inhibiting histamine binding, this compound dampens neuronal activity in various brain regions, leading to its characteristic sedative effects.[5][6]

Beyond its antihistaminergic activity, this compound exhibits several other neuropharmacological properties:

-

Anticholinergic Effects: this compound possesses weak anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[11][12] This activity contributes to side effects such as dry mouth and can also influence cognitive processes, as acetylcholine is vital for learning and memory.[12]

-

Serotonin (B10506) Reuptake Inhibition: Studies have shown that this compound can inhibit the reuptake of serotonin, thereby increasing its extracellular levels in regions like the prefrontal cortex.[3][8][13] This mechanism is thought to underlie some of its anxiolytic-like effects.[8][13]

-

Dopamine (B1211576) System Modulation: Research indicates that this compound can influence dopaminergic neurotransmission. It has been shown to inhibit the turnover of dopamine and may interact with dopamine D1 receptors.[7][9] Furthermore, prenatal exposure to this compound has been found to impair the development of nigro-striatal dopaminergic neurons in rats.[14][15]

-

Inhibition of Microglial Proton Currents: this compound has been observed to inhibit voltage-gated proton channels (HV1) in microglial cells, which are involved in neuroinflammation and oxidative stress. This suggests a potential neuroprotective role independent of its antihistaminergic effects.[16]

Signaling Pathways

The following diagram illustrates the primary signaling pathway affected by this compound's action on the H1 receptor.

Caption: this compound blocks the H1 receptor, inhibiting histamine-mediated neuronal excitation.

Quantitative Data from Neuroscience Research

The following tables summarize key quantitative findings from studies investigating the effects of this compound on the central nervous system.

Table 1: Human Brain H1 Receptor Occupancy and Cognitive Effects

| Drug | Dose | Route | H1 Receptor Occupancy (Frontal Cortex) | Effect on Reaction Time | Effect on Accuracy | Reference |

| d-chlorpheniramine | 2 mg | Intravenous | >60% | Significantly prolonged (p<0.001) | Significantly deteriorated (p<0.005) | [5] |

| d-chlorpheniramine | 6 mg | Oral | Not specified | Impaired visuomotor spatial discrimination | Not specified | [17] |

| Terfenadine | Therapeutic | Oral | ~17% | Not specified | Not specified | [18] |

| This compound | Therapeutic | Oral | ~77% | Not specified | Not specified | [18] |

Table 2: Effects on Locomotor and Motor Coordination in Mice

| Treatment | Dose | Effect on Spontaneous Locomotor Activity | Effect on Motor Coordination (Rotarod) | Reference |

| This compound Maleate | Not specified | Significant reduction (P < 0.05) | Significant reduction (P < 0.05) | [19] |

| Ebastine | Not specified | Significant reduction (P < 0.05) | No effect | [19] |

| Fexofenadine | Not specified | No significant difference | No effect | [19] |

Table 3: Effects on Neurotransmitter Systems in Mice

| Drug | Dose | Effect on Dopamine (DA) Turnover | Effect on 5-Hydroxytryptamine (5-HT) Turnover | Reference |

| This compound | 1 mg/kg, i.p. | Inhibited | Inhibited | [7] |

| This compound | 0.5 and 5 mg/kg, i.p. | Not specified | Dose-dependently increased extracellular 5-HT in mPFC | [13] |

| Diphenhydramine (B27) | Not specified | Inhibited | Inhibited | [7] |

| Mepyramine | Not specified | No significant effect | Inhibited | [7] |

Experimental Protocols in Neuroscience Research

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols from key studies on this compound.

Human Cognitive Performance and Brain Imaging

Objective: To evaluate the effects of d-chlorpheniramine on cognitive performance and regional cerebral blood flow (rCBF).[5]

Methodology:

-

Subjects: Healthy human volunteers.

-

Drug Administration: Intravenous injection of 1 or 2 mg of d-chlorpheniramine or placebo (saline).

-

Cognitive Task: A visual discrimination task requiring subjects to distinguish a target stimulus from non-target stimuli and respond by pushing a button. Reaction time (RT) and response accuracy were measured.

-

Brain Imaging: Positron Emission Tomography (PET) with [¹⁵O]H₂O was used to measure regional cerebral blood flow (rCBF) before and after drug administration. H1 receptor occupancy was measured using PET with [¹¹C]doxepin.

-

Data Analysis: Statistical comparison of RT, accuracy, and rCBF between pre- and post-drug conditions and between drug and placebo groups.

Workflow Diagram:

Caption: Workflow for studying this compound's cognitive effects using PET and behavioral tasks.

Animal Models of Anxiety and Depression

Objective: To investigate the anxiolytic and antidepressant-like effects of this compound and the underlying mechanisms.[13][20]

Methodology:

-

Animals: Male Swiss albino mice or Wistar rats.

-

Drug Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections of this compound, saline (control), or other pharmacological agents.

-

Behavioral Tests:

-

Elevated Plus Maze (EPM) / Elevated Open-Platform Test: To assess anxiety-like behavior by measuring the time spent in and entries into the open arms/platform.[20][21]

-

Conditioned Fear Test: To evaluate fear memory by measuring freezing behavior in response to a conditioned stimulus.[13]

-

Forced Swim Test (FST): To assess depressive-like behavior by measuring immobility time.[20]

-

Open Field Test: To measure general locomotor activity.[20]

-

-

Neurochemical Analysis: Microdialysis to measure extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions like the medial prefrontal cortex (mPFC).[13] Measurement of oxidative stress and inflammatory biomarkers, and analysis of signaling pathways (e.g., Nrf2-BDNF) in brain tissue.[20]

-

Data Analysis: Statistical comparison of behavioral and neurochemical measures between different treatment groups.

In Utero Exposure and Neurodevelopmental Studies

Objective: To determine the impact of prenatal this compound exposure on the development of specific neuronal populations.[14][15][22]

Methodology:

-

Animals: Pregnant Wistar rats.

-

Drug Administration: Systemic administration (i.p.) of this compound (e.g., 5 mg/kg) or vehicle to pregnant dams during specific gestational days corresponding to key neurodevelopmental events.[14][22]

-

Tissue Analysis:

-

Functional Assays:

-

Data Analysis: Statistical comparison of molecular, cellular, and behavioral outcomes between offspring from this compound-treated and control dams.

Conclusion and Future Directions

This compound's extensive history in both clinical use and neuroscience research has established it as a valuable tool for understanding the role of the histaminergic system in the CNS. Its well-characterized ability to cross the blood-brain barrier and its multifaceted interactions with other neurotransmitter systems provide a rich area for further investigation.

Future research should aim to:

-

Elucidate the precise molecular mechanisms underlying this compound's effects on serotonin and dopamine neurotransmission.

-

Explore the therapeutic potential of its neuro-inflammatory modulating properties in models of neurodegenerative diseases.

-

Utilize advanced neuroimaging techniques to map the functional connectivity changes in the brain following this compound administration.

-

Investigate the long-term neurodevelopmental consequences of early-life exposure to this compound and other first-generation antihistamines.

By continuing to explore the neurobiological effects of this compound, the scientific community can gain deeper insights into fundamental brain processes and potentially uncover novel therapeutic avenues for a range of neurological and psychiatric disorders.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 4. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional neuroimaging of cognition impaired by a classical antihistamine, d-chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of Brain Histamine for Drug Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of dopamine D1 receptors and alpha1-adrenoceptors in the antidepressant-like effect of this compound in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is this compound Maleate used for? [synapse.patsnap.com]

- 12. Hidden Effects of Antihistamines on the Brain | Psyclarity Health [psyclarityhealth.com]

- 13. This compound exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons [frontiersin.org]

- 15. The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory effects of antihistamines, diphenhydramine and this compound, on proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 18. All antihistamines cross blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 19. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 20. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by this compound via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. redalyc.org [redalyc.org]

- 22. Frontiers | Long-Term Functional and Cytoarchitectonic Effects of the Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist this compound During Gestation in the Rat Offspring Primary Motor Cortex [frontiersin.org]

Investigating the Anti-Cancer Properties of Chlorpheniramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (CPM), a first-generation histamine (B1213489) H1 receptor antagonist, has been widely used for decades to treat allergic conditions. Emerging evidence, however, suggests a potential role for this well-established drug in oncology. This technical guide provides an in-depth analysis of the anti-cancer properties of this compound, summarizing key preclinical findings, elucidating its mechanisms of action, and offering detailed experimental protocols for further investigation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the repurposing of this compound as a potential anti-cancer therapeutic.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated pathway for anti-cancer drug development. This compound, a readily available and well-characterized antihistamine, has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. Its multifaceted mechanism of action, extending beyond histamine receptor antagonism, makes it an intriguing candidate for further oncological investigation. This guide will delve into the core anti-cancer activities of this compound, focusing on its impact on cell proliferation, key signaling pathways, and its potential to induce programmed cell death.

In Vitro Anti-Cancer Activity of this compound

A growing body of evidence demonstrates the ability of this compound to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The following table summarizes the available quantitative data on the cytotoxic effects of this compound.

| Cell Line | Cancer Type | Parameter | Value | Reference(s) |

| Ehrlich Ascites Carcinoma | Murine Mammary Carcinoma | % Proliferation Inhibition | 75% at 250 µM | [1] |

| MCF-7 | Human Breast Adenocarcinoma | % Proliferation Inhibition | 30% at 250 µM | [1] |

| MDA-MB-231 | Human Breast Adenocarcinoma | Cytotoxicity | > 50 µM | [1] |

| Clone 3 | Human Colon Cancer | Cytotoxicity | at 250 µM | [1] |

Table 1: Summary of In Vitro Anti-Cancer Activity of this compound

In Vivo Anti-Cancer Efficacy of this compound

Preclinical in vivo studies have provided evidence for the anti-tumor effects of this compound. In a notable study, the administration of this compound to mice bearing Ehrlich ascites carcinoma resulted in a significant reduction in tumor progression.

| Cancer Model | Animal Model | Dosage | Outcome | Reference(s) |

| Ehrlich Ascites Carcinoma | Mouse | 0.5 mg/mouse/day | Significantly reduced tumor progression; 70% decrease in ODC activity | [2][3] |

| Breast Cancer Xenograft (MCF7-VEGFR-3) | Mouse | 60 mg/kg/day (Chloropyramine) | >75% reduction in tumor growth | [4] |

| Breast Cancer Xenograft (BT474) | Mouse | 10 mg/kg/day (Chloropyramine) + Doxorubicin (0.3 mg/kg/week) | Synergistic reduction in tumor growth | [4] |

Table 2: Summary of In Vivo Anti-Cancer Efficacy of this compound and Related Compounds Note: Data for breast cancer xenografts are for chloropyramine, a structurally similar antihistamine, suggesting a potential class effect.

Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through multiple mechanisms, targeting key pathways involved in tumor growth, survival, and proliferation.

Inhibition of Ornithine Decarboxylase (ODC)

Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, a pathway crucial for cell proliferation and tumorigenesis.[5] this compound has been shown to inhibit the synthesis of ODC at a post-transcriptional level, leading to a reduction in polyamine levels and subsequent inhibition of cancer cell growth.[2][3] This effect has been observed in both murine and human breast cancer cells.[1]

References

- 1. This compound inhibits the synthesis of ornithine decarboxylase and the proliferation of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the ornithine decarboxylase induction of Ehrlich carcinoma growing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Small Molecule Chloropyramine Hydrochloride (C4) Targets the Binding Site of Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor 3 and Suppresses Breast Cancer Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of ornithine decarboxylase during oncogenic transformation: mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Chlorpheniramine Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of chlorpheniramine. Detailed experimental protocols, data analysis, and visualization of key structural correlations are presented to assist researchers in the robust characterization of this and similar small molecule drugs.

Introduction to this compound

This compound is a first-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria.[1] Its chemical structure consists of a pyridyl ring and a chlorophenyl ring attached to a chiral carbon, which is also connected to an ethylamine (B1201723) side chain. The IUPAC name for this compound is 3-(4-chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)propan-1-amine.[1] Accurate structural confirmation and elucidation are critical for quality control, drug development, and regulatory compliance. NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of organic molecules in solution.

Structural Analysis by NMR Spectroscopy